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Compound of Interest

Compound Name: Evofosfamide

Cat. No.: B1684547

Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that has been
investigated for the treatment of various cancers.[1][2] Its mechanism of action relies on the
unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively
deliver a cytotoxic payload to cancer cells while minimizing systemic toxicity.[2][3] This
technical guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of Evofosfamide, intended for researchers, scientists, and drug
development professionals.

Mechanism of Action

Evofosfamide is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-
isophosphoramide mustard (Br-IPM).[4] The activation of Evofosfamide is a multi-step process
that is critically dependent on the low oxygen conditions found in solid tumors.

Under normal oxygen conditions (normoxia), the 2-nitroimidazole moiety of Evofosfamide
undergoes a one-electron reduction by ubiquitous cellular reductases, such as NADPH
cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen,
this reaction is rapidly reversed, regenerating the parent prodrug and producing superoxide.
This futile cycling prevents the release of the active cytotoxic agent in healthy, well-oxygenated
tissues.
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In contrast, under hypoxic conditions, the lower oxygen tension allows the radical anion to
undergo further reduction or fragmentation. This irreversible step leads to the release of the
active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms
interstrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Pharmacokinetics

The pharmacokinetic profile of Evofosfamide and its active metabolite, Br-IPM, has been
characterized in various preclinical species and in human clinical trials.

Preclinical Pharmacokinetics of Evofosfamide

Evofosfamide generally exhibits a high systemic clearance and a short half-life across
different preclinical species.

Specie Refere
Dose Route Cmax Tmax t1/2 CL vd

S nce
50 12.3 2.29 0.627

Mouse v - - ]
mg/kg min L/h/kg L/kg

Rat - v - - >4h - -

Dog - \Y; - - - - -

Monkey - v - - - - -

Table 1: Preclinical Pharmacokinetic Parameters of Evofosfamide. Cmax: Maximum plasma
concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; CL:
Clearance; Vd: Volume of distribution; 1V: Intravenous.

Preclinical Pharmacokinetics of Bromo-
Isophosphoramide Mustard (Br-IPM)

The plasma concentrations of the active metabolite, Br-IPM, are generally a small fraction of
the parent prodrug concentrations in preclinical models.
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Br-IPM AUC as %

Species Parent Drug Dose of Evofosfamide Reference
AUC
Rat - ~10%

Significantly smaller
Dog _
than in rats

Table 2: Relative Exposure of Br-IPM in Preclinical Species. AUC: Area under the
concentration-time curve.

Clinical Pharmacokinetics of Evofosfamide and Br-IPM

In human clinical trials, Evofosfamide also demonstrates rapid clearance and a short half-life.
Plasma concentrations of both Evofosfamide and Br-IPM have been shown to increase
proportionally with the administered dose.

Parameter Value Reference
Systemic Clearance (CL) 27.1 L/h/imz
Steady-State Volume of
T 23.5 L/m2
Distribution (Vdss)
Terminal Elimination Half-life )
47 min

(t1/2)

Br-IPM AUC as % of
Evofosfamide AUC

~2%

Table 3: Human Pharmacokinetic Parameters of Evofosfamide and Br-IPM.

Pharmacodynamics

The pharmacodynamic effects of Evofosfamide are characterized by its selective cytotoxicity
towards hypoxic cancer cells and its anti-tumor efficacy in preclinical models.
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In Vitro Cytotoxicity

Evofosfamide demonstrates significantly greater potency under hypoxic conditions compared
to normoxic conditions across a wide range of human cancer cell lines.

IC50 (pM) -
: IC50 (pM) - :
Cell Line Cancer Type . Hypoxia (1% Reference
Normoxia
02)
MCEF-7 Breast Cancer > 50 1.56
MDA-MB-231 Breast Cancer > 50 4.37
H460 Lung Cancer > 40 0.1
Us7MG Glioblastoma > 40 90
40-fold more
SK-N-BE(2) Neuroblastoma - sensitive than
normoxia
] Pediatric High- Higher than )
pHGG cell lines ) ) Variable
Grade Glioma hypoxia
) Diffuse Intrinsic Higher than )
DIPG cell lines _ _ _ Variable
Pontine Glioma hypoxia

Table 4: In Vitro Cytotoxicity (IC50) of Evofosfamide in Various Cancer Cell Lines. IC50: Half-
maximal inhibitory concentration.

In Vivo Anti-Tumor Efficacy

Evofosfamide has demonstrated significant anti-tumor activity as a single agent and in
combination with other therapies in various preclinical xenograft models.
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. Tumor Growth
Cancer Model Treatment Regimen o Reference
Inhibition (TGI)

Caki-1 (Renal Cell Evofosfamide

Carcinoma) monotherapy

75-81%

H460 (Non-Small Cell Evofosfamide (50 o o
Significant inhibition

Lung Cancer) mg/kg)
Evofosfamide (50 o )
SK-N-BE(2) o Significantly superior
mg/kg) + Sunitinib (80 ]
(Neuroblastoma) to single agents
mg/kg)

Table 5: In Vivo Anti-Tumor Efficacy of Evofosfamide in Preclinical Models. TGI: Tumor Growth
Inhibition.

Experimental Protocols
In Vitro Cytotoxicity Assays

Cell Lines and Culture: A variety of human cancer cell lines are cultured according to
standard protocols.

Drug Treatment: Cells are treated with increasing concentrations of Evofosfamide under
both normoxic (typically 21% O2) and hypoxic (typically 1% O2 or less) conditions for a
specified duration (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using standard methods such as the neutral
red dye uptake assay or MTT assay.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the
dose-response curves.

In Vivo Xenograft Studies

Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically to
establish tumors.
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Treatment Administration: Evofosfamide is administered via various routes, most commonly
intraperitoneally (IP) or intravenously (1V), at specified doses and schedules.

Efficacy Evaluation: Anti-tumor efficacy is assessed by measuring tumor volume over time.
Tumor growth inhibition (TGI) is a common endpoint.

Pharmacodynamic Biomarkers: Tumor tissue may be collected to assess markers of hypoxia
(e.g., HIF-1a), DNA damage (e.g., yH2AX), and apoptosis.

Clinical Trial Methodologies

Study Design: Early phase clinical trials typically employ a 3+3 dose-escalation design to
determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Patient Population: Patients with advanced solid tumors or specific cancer types for which
standard therapies have failed are often enrolled.

Drug Administration: Evofosfamide is administered intravenously over a specified duration
(e.g., 30-60 minutes) on various schedules (e.g., days 1, 8, and 15 of a 28-day cycle).

Safety and Efficacy Assessment: Safety is monitored through the evaluation of adverse
events. Efficacy is assessed using standard criteria such as Response Evaluation Criteria in
Solid Tumors (RECIST).

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine
the plasma concentrations of Evofosfamide and its metabolites.

Signaling Pathways and Experimental Workflows
(Visualizations)
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Caption: Mechanism of Evofosfamide activation under normoxic versus hypoxic conditions.
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Caption: General experimental workflow for preclinical in vivo xenograft studies of
Evofosfamide.

Conclusion
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Evofosfamide is a hypoxia-activated prodrug with a well-defined mechanism of action that
allows for tumor-selective activation. Its pharmacokinetic profile is characterized by rapid
clearance and a short half-life, with the active metabolite Br-IPM being present at low systemic
concentrations. The pharmacodynamics of Evofosfamide are marked by potent and selective
cytotoxicity against hypoxic cancer cells, which translates to significant anti-tumor efficacy in
preclinical models. This in-depth technical guide provides a comprehensive summary of the
available data, which can serve as a valuable resource for researchers and professionals in the
field of oncology drug development. Further research may focus on identifying predictive
biomarkers of response and exploring novel combination strategies to enhance its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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